3-Methyl-5-(trifluoromethyl)benzaldehyde
Overview
Description
3-Methyl-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H7F3O and a molecular weight of 188.15 g/mol . It is a colorless liquid that is sensitive to air and has a refractive index of 1.4690 . This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
3-Methyl-5-(trifluoromethyl)benzaldehyde is a chemical compound used as a reagent in the synthesis of various substances
Mode of Action
It is known to be used in the synthesis of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones . These substances are potent antitumor agents, suggesting that the compound may interact with its targets to inhibit tumor growth .
Biochemical Pathways
Given its use in the synthesis of antitumor agents, it may be involved in pathways related to cell proliferation and apoptosis .
Result of Action
Substances synthesized using this compound, such as 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones, have been identified as potent antitumor agents . This suggests that the compound may have a role in inhibiting tumor growth.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-5-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common method involves the oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol using oxidizing agents such as nitric acid (HNO3) and hydrochloric acid (HCl) in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) . The reaction is typically carried out in a solvent like dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid (HNO3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products Formed
Oxidation: Formation of 3-Methyl-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-Methyl-5-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Methyl-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)benzaldehyde: Similar structure with a bromine atom instead of a methyl group.
3-(Trifluoromethyl)benzaldehyde: Lacks the methyl group present in 3-Methyl-5-(trifluoromethyl)benzaldehyde.
3,5-Bis(trifluoromethyl)benzaldehyde: Contains two trifluoromethyl groups instead of one.
Uniqueness
This compound is unique due to the presence of both a methyl and a trifluoromethyl group on the benzaldehyde ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Biological Activity
3-Methyl-5-(trifluoromethyl)benzaldehyde, a compound characterized by the presence of both a methyl and a trifluoromethyl group on a benzaldehyde structure, has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, synthesizing information from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C9H8F3O, with a molecular weight of approximately 200.16 g/mol. The trifluoromethyl group (-CF₃) is known for its electron-withdrawing properties, which can significantly influence the reactivity and biological interactions of the compound.
1. Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that various trifluoromethyl-substituted compounds possess significant activity against drug-resistant bacteria, including Staphylococcus aureus and Enterococcus species.
- A study on pyrazole derivatives, which included compounds with similar structural features to this compound, reported minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL against resistant bacterial strains .
2. Enzyme Inhibition
The incorporation of the trifluoromethyl group into organic molecules has been linked to improved inhibition of certain enzymes:
- Trifluoromethyl ketones have been identified as potent inhibitors of carboxylesterases, which play critical roles in drug metabolism . The mechanism involves enhanced binding affinity due to the electron-withdrawing nature of the -CF₃ group.
3. Antioxidant Properties
Some studies suggest that aldehydes can exhibit antioxidant activity, potentially contributing to cellular protective effects. However, specific data on the antioxidant capacity of this compound remains limited and warrants further investigation.
The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses can be drawn from related compounds:
- Electron-Withdrawing Effects : The trifluoromethyl group may enhance the electrophilicity of the aldehyde carbon, facilitating interactions with nucleophiles in biological systems.
- Structural Similarities : Compounds with similar structures have shown varied interactions with proteins and nucleic acids, suggesting potential pathways for biological activity .
Case Studies and Research Findings
A review of literature reveals several studies exploring the biological activities associated with similar compounds:
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRRYUVXFZQWGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629958 | |
Record name | 3-Methyl-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116070-39-4 | |
Record name | 3-Methyl-5-(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116070-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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